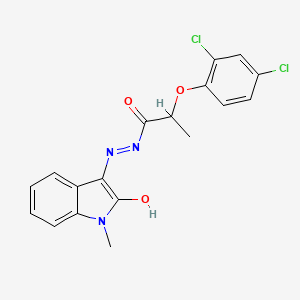

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

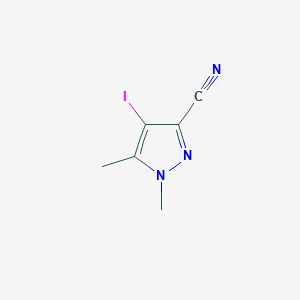

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole (1-3CB-5-3CP-Tetrazole) is a synthetic compound with potential applications in scientific research. It is a heterocyclic organic compound, with a fused five-membered ring system consisting of one nitrogen, one carbon, and three chlorine atoms. It is a white, crystalline solid that is soluble in common organic solvents.

Scientific Research Applications

Crystal Structure and Docking Studies

Tetrazole derivatives have been characterized by X-ray crystallography, elucidating their crystal structures and providing insights into their interactions with enzymes such as cyclooxygenase-2. Docking studies suggest that these compounds can act as inhibitors, highlighting their potential in drug design and development (Al-Hourani et al., 2015).

Metal–Organic Coordination Polymers

The synthesis and characterization of metal–organic coordination polymers derived from tetrazole–benzoate ligands have been reported, showing different structural characteristics and potential applications in luminescence and magnetic behaviors (Sun et al., 2013).

Antioxidant and Antimicrobial Activity

Synthetic efforts have led to tetrazole compounds exhibiting antioxidant and antimicrobial activities. These properties are explored through spectroscopic analysis and quantum chemical calculations, suggesting their utility in pharmaceutical applications (Eryılmaz et al., 2016).

Superelectrophilic Activation

The hydroarylation of tetrazoles under conditions of superelectrophilic activation demonstrates the chemical reactivity of these compounds, producing derivatives with potential applications in organic synthesis (Lisakova et al., 2016).

Synthesis and Functionalization

Research on the synthesis and functionalization of 5-substituted tetrazoles highlights their importance in medicinal chemistry. These studies provide insights into novel synthetic approaches and the potential bioisosteric replacement of carboxylic acids in drug molecules (Mittal & Awasthi, 2019).

properties

IUPAC Name |

5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4/c15-12-5-1-3-10(7-12)9-20-14(17-18-19-20)11-4-2-6-13(16)8-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIUOOIAEWTXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)